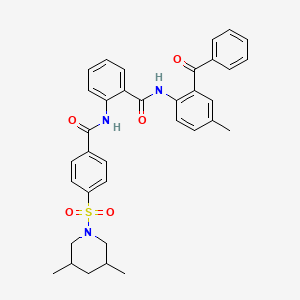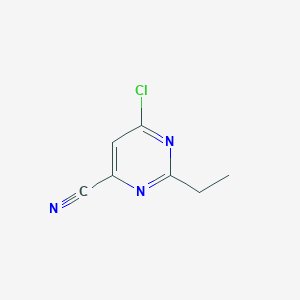![molecular formula C23H26N2O3S B2815764 N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 1207005-56-8](/img/structure/B2815764.png)
N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a derivative of quinazolin-4(3H)-one . Quinazolinones are a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds, showing a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol. The mixture is refluxed for 10 hours on a water bath. The resulting solution is then cooled, filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound can be characterized by FT-IR, 1H-NMR, and mass spectroscopy . The 1H NMR spectra reveal some characteristic peaks. Quinazolinone C-2 methyl protons show singlet peaks at 2.51 ppm, aromatic protons peaks are found at 7.52–8.47 ppm, while –NH- protons are found at 12.24 and 12.15 ppm .Aplicaciones Científicas De Investigación
Pharmacological Importance of Quinazolinone Derivatives
Quinazolinone derivatives are known for their broad pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties. Research has focused on synthesizing various quinazolinone derivatives, such as 6-bromoquinazolinones, and evaluating their pharmacological effects. These studies suggest that quinazolinone compounds exhibit significant pharmacological activities, highlighting their potential in developing new therapeutic agents (Ch. Rajveer et al., 2010; Ch. Rajveer et al., 2010).
Anti-inflammatory and Analgesic Activities
Some quinazolinone derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds, including azetidinonyl and thiazolidinonyl quinazolinones, showed promising results in inhibiting inflammation and pain, with some exhibiting potency comparable to standard drugs like phenylbutazone (S. K. Bhati, 2013; N. Gopa et al., 2001).
Antibacterial Activity
The antibacterial activity of quinazolinone derivatives has been explored, with some compounds demonstrating effectiveness against a variety of bacterial strains. This suggests the potential of quinazolinone derivatives in addressing bacterial infections, further emphasizing the versatility of these compounds in medicinal chemistry (I. Singh et al., 2010).
Potential in Osteoarthritis Treatment
A novel chemical compound targeting matrix metalloprotease-13, a key enzyme involved in osteoarthritis progression, showed potential in an in vitro study. Although the specific compound mentioned differs from the initial query, this research underlines the significance of quinazolinone derivatives in developing treatments for degenerative diseases (J. Inagaki et al., 2022).
Direcciones Futuras
Quinazolinones, including this compound, have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound in more detail, as well as optimizing its synthesis process.
Propiedades
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-2-3-8-18-11-13-19(14-12-18)25-17-22(23(26)24-15-6-7-16-24)29(27,28)21-10-5-4-9-20(21)25/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADGGPRKJQJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2815681.png)
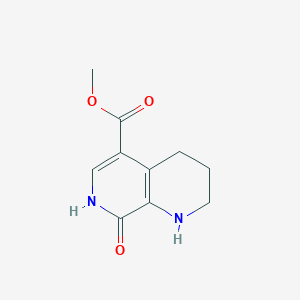
![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)
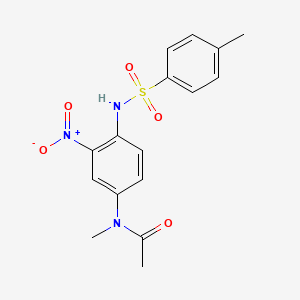
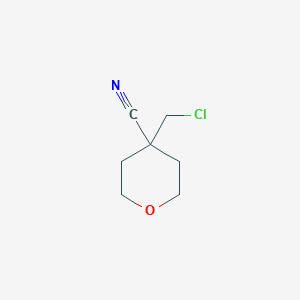
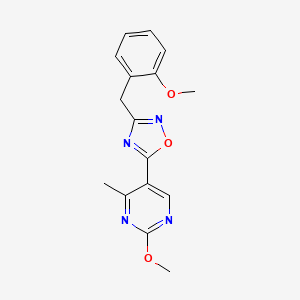
![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)
![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)
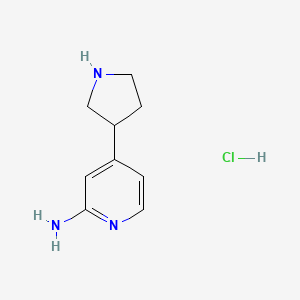
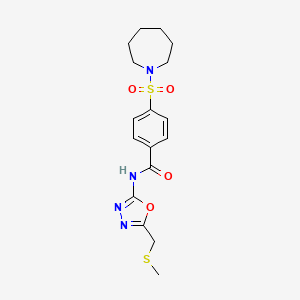
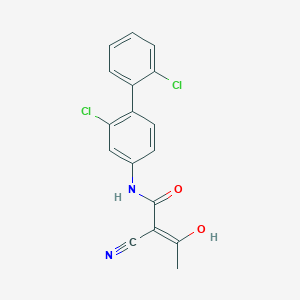
![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)
